molecular formula C9H11BO4 B1452551 2-Ethoxy-5-formylphenylboronic acid CAS No. 1003042-92-9

2-Ethoxy-5-formylphenylboronic acid

Cat. No.: B1452551
CAS No.: 1003042-92-9
M. Wt: 193.99 g/mol
InChI Key: AKDKQQWBMKEDLW-UHFFFAOYSA-N
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Description

2-Ethoxy-5-formylphenylboronic acid is an organic compound with the molecular formula C9H11BO4 It is a boronic acid derivative characterized by the presence of an ethoxy group and a formyl group attached to a phenyl ring

Scientific Research Applications

2-Ethoxy-5-formylphenylboronic acid has a wide range of applications in scientific research:

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . It is sold “as-is” and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Ethoxy-5-formylphenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for carbon-carbon bond formation . This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are crucial for its role in biochemical assays and research .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes and proteins, leading to changes in cellular functions . The compound’s ability to form covalent bonds with biomolecules allows it to modulate cellular activities and potentially serve as a tool for studying cellular mechanisms .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through the boronic acid group. This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved . The compound can also influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular functions, particularly in in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular functions, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . These interactions are essential for understanding the compound’s role in biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation within specific cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s use in research .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity and function, as it allows for precise modulation of cellular processes . The compound’s ability to target specific subcellular locations makes it a valuable tool for studying cellular mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-5-formylphenylboronic acid typically involves the borylation of an appropriate precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for large-scale production.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for scalability. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-5-formylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate or sodium hydroxide.

Major Products Formed:

    Oxidation: 2-Ethoxy-5-carboxyphenylboronic acid.

    Reduction: 2-Ethoxy-5-hydroxymethylphenylboronic acid.

    Substitution: Various biaryl compounds depending on the coupling partner used.

Comparison with Similar Compounds

Comparison: 2-Ethoxy-5-formylphenylboronic acid is unique due to the presence of both an ethoxy group and a formyl group on the phenyl ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, and industry.

Properties

IUPAC Name

(2-ethoxy-5-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO4/c1-2-14-9-4-3-7(6-11)5-8(9)10(12)13/h3-6,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDKQQWBMKEDLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678476
Record name (2-Ethoxy-5-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003042-92-9
Record name (2-Ethoxy-5-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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